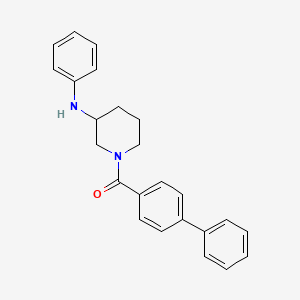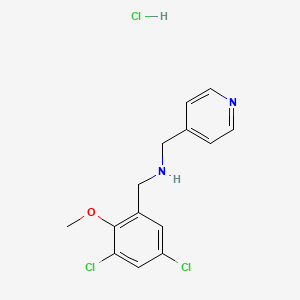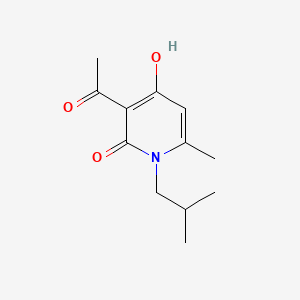
1-(4-biphenylylcarbonyl)-N-phenyl-3-piperidinamine
Overview
Description
1-(4-biphenylylcarbonyl)-N-phenyl-3-piperidinamine, also known as BPN14770, is a small molecule drug that has been studied for its potential therapeutic effects on neurological disorders. This compound has shown promising results in preclinical studies and has the potential to be a valuable tool in the treatment of various neurological conditions.
Mechanism of Action
1-(4-biphenylylcarbonyl)-N-phenyl-3-piperidinamine works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D). This enzyme is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which plays a critical role in neuronal signaling and plasticity. By inhibiting PDE4D, this compound increases cAMP levels and enhances neuronal signaling, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased cAMP levels, enhanced neuronal signaling, and improved synaptic plasticity. It has also been shown to reduce inflammation and oxidative stress, which are known to contribute to neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-biphenylylcarbonyl)-N-phenyl-3-piperidinamine is its specificity for PDE4D, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, making it suitable for oral administration. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some applications.
Future Directions
There are several potential future directions for the study of 1-(4-biphenylylcarbonyl)-N-phenyl-3-piperidinamine. One area of interest is its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is the development of more potent and selective PDE4D inhibitors based on the structure of this compound. Finally, there is potential for the use of this compound as a research tool to investigate the role of cAMP signaling in neuronal function and plasticity.
Scientific Research Applications
1-(4-biphenylylcarbonyl)-N-phenyl-3-piperidinamine has been studied extensively for its potential therapeutic effects on neurological disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. It has been shown to improve cognitive function and memory in animal models of these diseases.
properties
IUPAC Name |
(3-anilinopiperidin-1-yl)-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c27-24(21-15-13-20(14-16-21)19-8-3-1-4-9-19)26-17-7-12-23(18-26)25-22-10-5-2-6-11-22/h1-6,8-11,13-16,23,25H,7,12,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJHYXCTUXYFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B4412271.png)
![N-{3-[(2-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B4412281.png)

![N-(4-{[(2-tert-butylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4412294.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4412297.png)
![3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B4412311.png)

![N-cyclopentyl-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4412335.png)
![2,7-dimethyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride](/img/structure/B4412340.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B4412346.png)

![methyl 2-methyl-4-[(1-naphthylamino)carbonyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4412361.png)
![methyl 4-{[(3,4-dimethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4412366.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4412372.png)